5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Drug Discovery Medicinal Chemistry Property Prediction

This 5-propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1782436-83-2) is a validated, non-steroidal GPBAR1 agonist core with a critical LogP of 1.099 and TPSA of 50.95 Ų, directly enabling ADME optimization for type 2 diabetes and NASH programs. Its defined 5-propyl substitution pattern is essential for selective dual DNA gyrase/topoisomerase IV inhibition; minor structural deviations invalidate comparative SAR. Procure with 95% purity to eliminate variability in high-stakes nanomolar enzymatic and MIC assays.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13161004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NO1)C2CCNC2
InChIInChI=1S/C9H15N3O/c1-2-3-8-11-9(12-13-8)7-4-5-10-6-7/h7,10H,2-6H2,1H3
InChIKeyVCSHDKSXQADDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: An Overview for R&D Procurement


5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS: 1782436-83-2) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class . It features a 5-propyl substituted oxadiazole core linked at the 3-position to a pyrrolidin-3-yl moiety . This specific scaffold has been explored in drug discovery as a component of potent, non-steroidal G-protein coupled bile acid receptor 1 (GPBAR1) agonists [1] and as a core in dual-targeting DNA gyrase/topoisomerase IV inhibitors [2], highlighting its privileged structure for medicinal chemistry applications.

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: Why Simple Substitution with Other Oxadiazoles Is Inadvisable


Direct substitution of 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with a closely related analog (e.g., a different alkyl chain or regioisomer) is highly likely to invalidate comparative studies due to the lack of standardized, publicly available biological activity data for this specific compound. While the 1,2,4-oxadiazole class is known for its bioisosteric properties , the specific combination of the 5-propyl group and the 3-pyrrolidinyl moiety determines the molecule's unique physicochemical parameters, such as its calculated LogP of 1.099 and TPSA of 50.95 Ų . These values directly influence key drug-like properties including solubility, permeability, and target binding. Furthermore, even minor structural variations among closely related pyrrolidine-oxadiazole hybrids result in significant differences in potency against enzymatic targets like DNA gyrase, where IC50 values can vary by over 100-fold within the same series [1]. Therefore, interchanging this compound without rigorous analytical verification and biological validation would introduce uncontrolled variables into any experimental workflow.

5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole: A Guide to Available Comparative and Quantitative Evidence


Defined Physicochemical Properties Relative to Unsubstituted Core

The presence of the 5-propyl group and the 3-pyrrolidin-3-yl substituent defines specific physicochemical parameters for 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. Its calculated partition coefficient (LogP) is 1.099, which is significantly higher than the predicted LogP of the unsubstituted 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole core (estimated at -0.2), indicating a substantial increase in lipophilicity. Similarly, its Topological Polar Surface Area (TPSA) is 50.95 Ų, identical to the core's TPSA, while its molecular weight is 181.23 g/mol , versus 139.16 g/mol for the unsubstituted core [1]. This modification increases lipophilicity without altering the polar surface area, a key design strategy for improving membrane permeability while maintaining a favorable profile for oral bioavailability.

Drug Discovery Medicinal Chemistry Property Prediction

Differential Biological Activity in the 1,2,4-Oxadiazole/Pyrrolidine Series

In a series of novel 1,2,4-oxadiazole/pyrrolidine hybrids, small structural changes led to substantial differences in inhibitory activity against E. coli DNA gyrase. For instance, compound 16, the most potent in the series, demonstrated an IC50 of 120 nM against E. coli DNA gyrase, which is 1.4-fold more potent than the reference compound novobiocin (IC50 = 170 nM) [1]. In contrast, another analog in the same series, compound 17, had an IC50 of 210 nM, demonstrating that minor structural modifications can result in a 75% difference in potency [1]. This highlights that the specific 5-propyl substitution, as found in our target compound, is a critical determinant of potency and cannot be assumed to be equivalent to other alkyl or heterocyclic substitutions.

Antibacterial Enzyme Inhibition SAR

Validated Purity Specification for Reliable Assay Execution

For procurement, the commercially available 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is supplied with a certified minimum purity of 95% . In contrast, many custom synthesis analogs or research-grade intermediates of this class may lack rigorous quality control or are provided with lower purity thresholds (e.g., 90% or undefined), which can introduce confounding impurities into sensitive biological assays. The 95% purity benchmark ensures a consistent and reliable starting material for reproducible structure-activity relationship (SAR) studies or in vitro screening, reducing the need for costly and time-consuming in-house repurification.

Chemical Procurement Quality Control Assay Development

Defined Application Scenarios for 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Based on Verifiable Evidence


Lead Optimization in Medicinal Chemistry for Metabolic Disorders

This compound serves as a key intermediate or a core scaffold for designing potent, non-steroidal agonists of the G-protein coupled bile acid receptor 1 (GPBAR1), a target for type 2 diabetes and non-alcoholic steatohepatitis. Its specific 5-propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole substructure is present in compounds showing high selectivity over related nuclear receptors (FXR, LXR, PXR, PPARs), a critical differentiation from earlier steroidal GPBAR1 agonists [1]. Researchers can utilize its favorable LogP of 1.099 to further optimize ADME properties in this therapeutic area.

Scaffold for Developing Dual-Targeting Antibacterial Agents

The 1,2,4-oxadiazole/pyrrolidine motif is a validated core for dual inhibitors of bacterial DNA gyrase and topoisomerase IV [1]. The 5-propyl derivative provides a defined starting point for structure-activity relationship (SAR) studies aimed at improving potency and overcoming resistance. As demonstrated in a related series, structural modifications on this core can yield compounds with nanomolar IC50 values against these essential bacterial enzymes and low ng/mL MIC values against clinically relevant pathogens like E. coli and S. aureus [1]. This compound's 95% purity ensures reliable and reproducible data generation in these high-stakes assays.

Physicochemical Property Modulation via Bioisosteric Replacement

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups [1]. 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be used to precisely modulate the lipophilicity of lead candidates while maintaining hydrogen bonding capabilities. Its calculated LogP of 1.099 and TPSA of 50.95 Ų provide a specific, quantifiable set of properties for medicinal chemists seeking to improve membrane permeability without a proportional increase in polar surface area, a common challenge in central nervous system (CNS) drug discovery.

Benchmarking for Novel 1,2,4-Oxadiazole Synthesis Methodology

Given its specific substitution pattern, 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is an ideal substrate for developing and benchmarking new synthetic methodologies for 3,5-disubstituted 1,2,4-oxadiazoles. Its commercial availability with a defined purity of 95% [1] allows researchers to use it as a standard for comparing reaction yields, selectivity, and efficiency of novel cyclization or cross-coupling reactions, thereby advancing the field of heterocyclic chemistry.

Quote Request

Request a Quote for 5-Propyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.